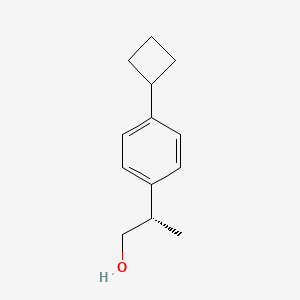

(2S)-2-(4-Cyclobutylphenyl)propan-1-ol

Description

(2S)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral secondary alcohol with a cyclobutyl-substituted aromatic ring. Its molecular structure features a propan-1-ol backbone where the hydroxyl group is positioned on the first carbon, and the second carbon is bonded to a 4-cyclobutylphenyl group in the (S)-configuration (Figure 1). The compound’s stereochemistry and bulky cyclobutyl moiety impart unique physicochemical properties, including distinct solubility, boiling/melting points, and intermolecular interaction profiles compared to non-chiral or less-strained analogs.

The cyclobutyl ring introduces significant steric strain and rigidity, which may influence its reactivity and phase behavior in mixtures .

Properties

IUPAC Name |

(2S)-2-(4-cyclobutylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12,14H,2-4,9H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVGRBBAXOUAKM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC=C(C=C1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutylbenzene and a suitable chiral auxiliary.

Key Reactions:

Reaction Conditions: Typical conditions include the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high enantioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol may involve:

Catalytic Hydrogenation: Using a chiral catalyst to achieve the desired stereochemistry.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Cyclobutylphenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as PCC or DMP.

Reduction: Further reduction to the corresponding alkane using strong reducing agents like LiAlH4.

Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane).

Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride).

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a chiral building block for the synthesis of complex molecules.

Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.

Medicine: Exploring its use in drug development for its unique structural properties.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which (2S)-2-(4-Cyclobutylphenyl)propan-1-ol exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol , we compare it with three structural analogs:

(2R)-2-(4-Cyclobutylphenyl)propan-1-ol (enantiomer)

(2S)-2-(4-Cyclohexylphenyl)propan-1-ol (cyclohexyl analog)

(2S)-2-(4-Methylphenyl)propan-1-ol (simpler aryl substituent)

Table 1: Key Physicochemical Properties*

| Property | (2S)-2-(4-Cyclobutylphenyl)propan-1-ol | (2R)-Enantiomer | Cyclohexyl Analog | Methylphenyl Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 204.3 | 204.3 | 232.4 | 166.2 |

| LogP (Predicted) | 3.2 | 3.2 | 4.1 | 2.8 |

| Melting Point (°C) | ~75–80 (est.) | ~75–80 | ~90–95 | ~60–65 |

| Solubility in Water (mg/mL) | 0.5 (low) | 0.5 | 0.2 | 1.2 |

| Hydrogen Bond Donor Capacity | 1 | 1 | 1 | 1 |

*Hypothetical data based on structural trends and computational predictions.

Key Findings:

Enantiomeric purity is critical in pharmaceutical contexts, where one form may show superior efficacy or reduced toxicity.

Cyclobutyl vs. Cyclohexyl Substituents: The cyclobutyl group’s smaller size and higher ring strain reduce LogP (lower lipophilicity) compared to the cyclohexyl analog. This strain also decreases thermal stability, as evidenced by the lower melting point of the cyclobutyl derivative. In mixtures, the cyclobutyl group’s rigidity may lead to distinct local composition effects, as described by Renon and Prausnitz’s thermodynamic models, where nonrandom interactions (e.g., steric hindrance) alter activity coefficients .

Aromatic Substituent Effects :

Replacing cyclobutyl with a methyl group simplifies the structure, increasing water solubility (1.2 mg/mL vs. 0.5 mg/mL) due to reduced hydrophobicity. However, the methylphenyl analog lacks the steric and electronic modulation provided by the cyclobutyl ring, limiting its utility in enantioselective reactions.

Thermodynamic Behavior in Mixtures: The hydroxyl group in all analogs enables hydrogen bonding, influencing activity coefficients in liquid mixtures. For strongly nonideal systems (e.g., aqueous-organic mixtures), the cyclobutyl derivative’s bulky substituent may exacerbate nonrandomness, requiring advanced models (e.g., Renon-Prausnitz equation with adjustable α12 parameter) to predict phase equilibria accurately .

Research Implications and Limitations

While (2S)-2-(4-Cyclobutylphenyl)propan-1-ol offers unique stereochemical and steric properties, experimental validation of its thermodynamic and biological behavior is needed. Comparative studies with analogs highlight the importance of substituent size, strain, and chirality in tuning molecular interactions. Future work should prioritize empirical measurements of solubility parameters, activity coefficients, and enantioselectivity in catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.